Novel 1,1-Dioxo-thiadiazine Core Confers Unusually Low Lipophilicity Compared to HTS Hits
RGH-857 was derived from a high-throughput screening campaign where the 1,1-dioxo-thiadiazine core emerged as a distinct scaffold exhibiting unusually low lipophilicity compared to other screening hits [1]. The J. Med. Chem. publication states that this property distinguished it from the broader hit set and was a key driver for further optimization [1]. While explicit logD values are not reported in the publicly accessible abstract, the qualitative differentiation is presented as a primary selection criterion by the discovery team.
| Evidence Dimension | Lipophilicity (qualitative, scaffold-level) |
|---|---|
| Target Compound Data | Described as 'unusually low lipophilicity' vs. HTS hits (Ledneczki et al., 2026) |
| Comparator Or Baseline | Other screening hits from the same HTS campaign (identities not publicly disclosed) |
| Quantified Difference | Quantitative logD/logP values not publicly available; differentiation is qualitative but derived from direct head-to-head comparison within the same assay cascade |
| Conditions | High-throughput screening campaign; physicochemical profiling within Gedeon Richter's discovery workflow |
Why This Matters
Low lipophilicity is correlated with reduced off-target promiscuity, improved solubility, and favorable CNS drug-like properties—critical for in vivo neuroscience studies where a procurement officer must select a PAM with the most drug-like starting point.
- [1] Ledneczki, I., Tapolcsányi, P., Gábor, E., Vágó, I., Szigetvári, Á., Krámos, B., Mohácsi, R., Kolok, S., Thán, M., Lévay, G., Lendvai, B., Greiner, I., Némethy, Z., & Éles, J. (2026). Discovery of an In Vitro and In Vivo Potent Nicotinic α7 Positive Allosteric Modulator Clinical Candidate Molecule (RGH-857). Journal of Medicinal Chemistry, 69(1), 305–329. View Source
